molecular formula C22H25NO4S B2911990 1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-50-2

1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2911990
CAS No.: 877811-50-2
M. Wt: 399.51
InChI Key: TVCWPRTVZBEYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and substituted at the 1'-position with a mesitylsulfonyl group. This structural motif is part of a broader class of spiro[chroman-2,4'-piperidin]-4-one derivatives, which have garnered attention for their diverse pharmacological properties. The compound is synthesized via multi-step protocols involving spirocyclization of chromanone precursors with piperidinone derivatives, followed by sulfonylation reactions .

Properties

IUPAC Name

1'-(2,4,6-trimethylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-15-12-16(2)21(17(3)13-15)28(25,26)23-10-8-22(9-11-23)14-19(24)18-6-4-5-7-20(18)27-22/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCWPRTVZBEYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 1’-(Mesitylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that is most abundant in mast cells and has a role in inflammation and allergic responses.

Mode of Action

It is known to interact with its target, tryptase alpha/beta-1. The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially influencing the inflammatory and allergic responses in which Tryptase alpha/beta-1 is involved.

Biological Activity

The compound 1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a member of the spirocyclic class of compounds, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that combines a chroman ring and a piperidine ring. The mesitylsulfonyl group enhances its chemical reactivity and solubility, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₅NO₂S
Molecular Weight251.33 g/mol
CAS NumberNot specified

Pharmacological Effects

Research indicates that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit significant pharmacological activities, particularly as acetyl-CoA carboxylase (ACC) inhibitors . ACC plays a crucial role in fatty acid metabolism, making it a target for metabolic disorder treatments.

  • ACC Inhibition : Studies have shown that certain derivatives can inhibit ACC with low nanomolar potency. For instance, compound 38j was noted to reduce the respiratory quotient in animal models, suggesting enhanced fat oxidation even on high carbohydrate diets .
  • Antidiabetic Potential : The inhibition of ACC is associated with decreased lipid synthesis and increased fatty acid oxidation, which may contribute to antidiabetic effects .
  • Anti-inflammatory Properties : Some studies suggest that spirocyclic compounds can modulate inflammatory pathways, although specific data on this compound is limited.

The mechanism by which this compound exerts its effects likely involves binding to the active site of ACC. The unique structural features of the compound facilitate interactions that inhibit enzyme activity, although detailed molecular docking studies are required to elucidate the binding modes fully.

Study 1: Synthesis and Evaluation

A study published in Bioorganic & Medicinal Chemistry Letters explored various spiro[chroman-2,4'-piperidin]-4-one derivatives for their ACC inhibitory activity. The results demonstrated that several compounds exhibited promising inhibitory effects in vitro, supporting further investigation into their therapeutic applications .

Study 2: Structure-Activity Relationship (SAR)

In another research effort focusing on structure-activity relationships (SAR), modifications to the spirocyclic framework were systematically evaluated. The findings indicated that specific substitutions on the chroman or piperidine rings significantly influenced biological activity, providing insights into optimizing these compounds for enhanced efficacy against metabolic disorders .

Scientific Research Applications

While comprehensive data tables and case studies specifically for 1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one are not available in the search results, the related research on spiro[chromane-2,4'-piperidine] derivatives highlights the applications of this class of compounds in scientific research:

Spiro[chromane-2,4'-piperidine] Derivatives in Scientific Research

Spiro[chromane-2,4'-piperidine]-4(3H)-one is a tricyclic molecule containing oxygen and nitrogen . Research has explored these derivatives for various medicinal chemistry applications .

Examples of research applications:

  • Anti-tubercular Agents: Novel spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives have been synthesized and evaluated for anti-tuberculosis activity against Mycobacterium tuberculosis (Mtb) . One compound, PS08, showed significant inhibition with a MIC value of 3.72 μM .
  • G-Protein-Coupled Receptor Agonists: Spiro[chromane-2,4'-piperidine] derivatives have been identified as G-protein-coupled receptor 119 agonists . One optimized drug candidate, (R)-29, reduced glucose excursion in mice .
  • Acetyl-CoA Carboxylase Inhibitors: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and evaluated as inhibitors of acetyl-CoA carboxylase (ACC) . Some compounds exhibited ACC inhibitory activity in the low nanomolar range .
  • Anticancer Agents: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as cytotoxic agents against human cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-Cancer Agents

Spiro[chroman-2,4'-piperidin]-4-one derivatives with sulfonyl or aromatic substituents exhibit potent cytotoxicity. For example:

Compound Substituent(s) IC50 (μM) Selectivity Index (SI) Cell Lines Tested Reference
Compound 16 Sulfonyl spacer (unspecified) 0.31–5.62 N/A MCF-7, A2780, HT-29
SZ3 Naphthalen-2-ylsulfonyl Not reported N/A Antimicrobial testing
Compound 40 Thiophen-2-ylsulfonyl 13.15 (B16F10 melanoma) 13.37 B16F10
Trimethoxyphenyl 15 Trimethoxyphenyl 18.77–47.05 N/A MCF-7, A2780, HT-29
  • Key Findings: Sulfonyl-containing derivatives (e.g., Compound 16) show superior cytotoxicity, likely due to enhanced apoptosis induction and cell cycle arrest in the G2-M phase . Bulky sulfonyl groups (e.g., naphthalen-2-ylsulfonyl in SZ3) improve binding affinity to molecular targets like kinases or tubulin . Selectivity varies: Compound 40 demonstrates high selectivity for melanoma cells (SI = 13.37) compared to non-cancerous lines .

Acetyl-CoA Carboxylase (ACC) Inhibitors

ACC inhibitors in this class often feature quinoline or heteroaromatic substituents:

Compound Substituent(s) ACC IC50 (nM) In Vivo Effect Reference
38j Quinoline-4-carbonyl Low nanomolar range ↓ Respiratory quotient (RQ)
12g 2-Morpholinoquinoline-4-carbonyl Not reported N/A
Compound in Tetrazolyl, indole, or benzimidazole Sub-micromolar Anti-obesity, anti-diabetic
  • Heteroaromatic substituents (e.g., tetrazolyl in ) enhance enzyme binding via polar interactions with ACC’s catalytic site .

Anti-Tubercular Agents

Derivatives with pyrimidine or piperazine moieties demonstrate activity against Mycobacterium tuberculosis:

Compound Substituent(s) MIC (μg/mL) Strain Tested Reference
SZ2 4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl Not reported H37Ra
SZ5 Thiophen-2-ylsulfonyl Not reported H37Ra
  • Key Findings :
    • Pyrimidine-linked derivatives (e.g., SZ2, SZ5) show moderate activity, though exact MIC values are unspecified .
    • Molecular docking studies suggest these compounds inhibit enzymes critical for mycobacterial cell wall synthesis .

Antimicrobial Agents

Sulfonamide and pyrrole derivatives exhibit broad-spectrum activity:

Compound Substituent(s) Activity (MIC, μg/mL) Pathogens Tested Reference
N-Acyl derivatives Aroyl/pyrrole groups 2–16 (bacterial/fungal) S. aureus, C. albicans
7-Bromo derivative 4-Chlorobenzyl-pyrrole Not reported Multi-drug resistant strains
  • Key Findings :
    • N-Acyl/aroyl derivatives () show dual antifungal and antibacterial effects, likely via disruption of microbial membrane integrity .

Structural and Functional Insights

  • Sulfonyl vs. Carbonyl Groups : Sulfonyl substituents (e.g., mesitylsulfonyl) enhance solubility and target engagement compared to carbonyl analogs, as seen in ACC and anticancer studies .
  • Spirocyclic Rigidity: The spirochromanone core improves metabolic stability and bioavailability relative to non-spiro chromanones .
  • Substituent Bulk : Bulky groups (e.g., naphthalen-2-ylsulfonyl) improve potency but may reduce cell permeability, necessitating optimization .

Q & A

Q. Challenges :

  • Reactivity control : Over-sulfonylation or side reactions at other nucleophilic sites (e.g., secondary amines).
  • Purification : Difficulty isolating spirocyclic products due to similar polarities of intermediates.

How do structural modifications, such as sulfonyl vs. trimethoxyphenyl groups, influence the anticancer activity of these compounds?

Advanced Question
Key findings from structure-activity relationship (SAR) studies:

  • Sulfonyl groups (e.g., compound 16) : Exhibit potent cytotoxicity (IC50: 0.31–5.62 μM) due to enhanced electrophilicity, facilitating interactions with cellular targets like HDACs or apoptosis regulators .
  • Trimethoxyphenyl groups (e.g., compound 15) : Show reduced activity (IC50: 18.77–47.05 μM), likely due to steric hindrance or poor solubility .
  • Substituent position : Para-substituted sulfonyl groups (e.g., mesityl) improve target binding affinity compared to ortho/meta isomers .

Methodological Insight : Use computational docking to predict interactions with targets like HDACs or tubulin .

What in vitro assays are recommended for evaluating the cytotoxic effects of these derivatives, and how should researchers interpret conflicting IC50 values across different cancer cell lines?

Basic Question
Recommended assays :

  • MTT assay : Standard for cytotoxicity screening (e.g., MCF-7, A2780, HT-29 cells) .
  • Apoptosis detection : Annexin V-FITC/PI staining to quantify early/late apoptotic populations .
  • Cell cycle analysis : Flow cytometry to assess G2-M or sub-G1 arrest .

Q. Interpreting IC50 variability :

  • Cell-specific factors : Differences in membrane permeability (e.g., P-glycoprotein expression in HT-29) or metabolic activity .
  • Target expression : Variability in HDAC or tubulin isoform levels across cell lines .

What mechanisms underlie the apoptosis-inducing effects of sulfonyl-containing spiro[chroman-2,4'-piperidin]-4-one derivatives in cancer cells?

Advanced Question
Mechanistic insights include:

  • Mitochondrial pathway activation : Increased Bax/Bcl-2 ratio and cytochrome c release, triggering caspase-3/7 activation .
  • Cell cycle arrest : Dose-dependent accumulation in sub-G1 (apoptotic) and G2-M phases (e.g., compound 16 at 10 μM increases sub-G1 cells from 0.30% to 1.54%) .
  • HDAC inhibition : Spirocyclic hydroxamic acid derivatives (e.g., compound 30d) show HDAC6 selectivity, altering acetylation of α-tubulin and histones .

Experimental validation : Combine Western blotting (e.g., PARP cleavage) with RNA-seq to identify downstream apoptotic genes .

How can researchers optimize the pharmacokinetic properties of these compounds for potential in vivo studies?

Advanced Question
Optimization strategies :

  • Bioavailability : Introduce polar groups (e.g., hydroxyls) to enhance solubility without compromising blood-brain barrier penetration .
  • Metabolic stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
  • Toxicity profiling : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) early in development .

Case study : Compound 30d (spiro[chromane-2,4'-piperidine] hydroxamic acid) demonstrated 75% oral bioavailability and tumor growth inhibition in HCT-116 xenografts .

What experimental approaches can resolve contradictions in reported IC50 values for structurally similar derivatives?

Advanced Question
Root causes of contradictions :

  • Assay variability : Differences in cell passage number, serum concentration, or incubation time .
  • Compound stability : Hydrolysis or oxidation during storage (e.g., sulfonyl group degradation).

Q. Resolution strategies :

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7) and normalize to a reference drug (e.g., doxorubicin) .
  • Stability studies : Monitor compound integrity via LC-MS under assay conditions .

What non-cancer pharmacological applications have been explored for spiro[chroman-2,4'-piperidin]-4-one derivatives?

Basic Question
Emerging applications include:

  • Antimicrobial agents : Derivatives with thiophene or quinoline moieties show activity against Mycobacterium tuberculosis (MIC: 2–8 μg/mL) .
  • HDAC inhibitors : Hydroxamic acid derivatives (e.g., compound 30d) for neurodegenerative diseases .
  • Enzyme inhibitors : Acetyl-CoA carboxylase inhibitors for metabolic disorders .

How should researchers design dose-response experiments to evaluate both efficacy and safety of these compounds?

Advanced Question
Experimental design :

  • Dose range : Test 5–6 concentrations (e.g., 0.1–100 μM) to capture IC50 and Hill slopes .
  • Safety margins : Compare IC50 in cancer cells vs. normal cells (e.g., HEK-293) to calculate selectivity indices (SI). For example, compound 40 has SI = 13.37 in melanoma B16F10 cells .
  • Long-term exposure : Assess chronic toxicity via colony formation assays over 14 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.